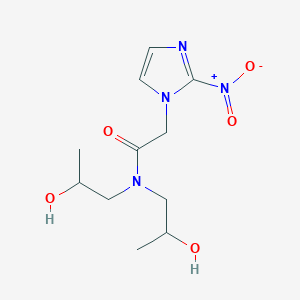

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide

Description

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is a nitroimidazole-derived compound characterized by a central acetamide backbone substituted with two 2-hydroxypropyl groups and a 2-nitroimidazol-1-yl moiety. The hydroxypropyl substituents enhance solubility in aqueous and lipid phases, making it suitable for drug delivery systems. However, its exact pharmacological and toxicological profiles remain less explored compared to structurally related compounds.

Properties

CAS No. |

81892-66-2 |

|---|---|

Molecular Formula |

C11H18N4O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C11H18N4O5/c1-8(16)5-14(6-9(2)17)10(18)7-13-4-3-12-11(13)15(19)20/h3-4,8-9,16-17H,5-7H2,1-2H3 |

InChI Key |

JKQPSNAIPWLHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)O)C(=O)CN1C=CN=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

While direct literature specifically detailing the full synthetic route for this exact compound is limited, the synthesis can be inferred and supported by analogous methods reported for related nitroimidazole acetamide derivatives:

Step 1: Preparation of N,N-bis(2-hydroxypropyl)acetamide intermediate

This intermediate is synthesized by reacting 2-chloroacetamide or 2-hydroxyacetamide derivatives with 2 equivalents of 2-amino-1-propanol under mild heating conditions, typically in an alcoholic solvent such as ethanol. The reaction proceeds via nucleophilic substitution of the chloro or hydroxy group by the amino alcohol, forming the bis(2-hydroxypropyl)acetamide scaffold.Step 2: Introduction of the 2-nitroimidazole moiety

The key step involves coupling 2-nitroimidazole with the acetamide intermediate. This can be achieved by nucleophilic substitution of the acidic hydrogen on the imidazole nitrogen with the acetamide's activated methylene group. Literature on related compounds indicates that equimolar mixing of 2-nitroimidazole and the acetamide intermediate under microwave irradiation or gentle heating (around 75-100°C) promotes efficient coupling without the need for catalysts. The reaction mixture is then purified by chromatographic methods using alumina as stationary phase and ethyl acetate as mobile phase to isolate the target compound with high purity.Step 3: Purification

The crude product is purified by recrystallization from ethanol or by chromatographic techniques to remove unreacted starting materials and side products. The purified compound is characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm structure and purity.

Example Synthetic Procedure (Inferred)

| Reagent/Material | Quantity/Concentration | Conditions |

|---|---|---|

| 2-Nitroimidazole | Equimolar to acetamide intermediate | Mixed in ethanol or acetonitrile |

| N,N-bis(2-hydroxypropyl)acetamide intermediate | Equimolar | Heated at 75-100°C, 1-2 hours or microwave irradiation |

| Solvent | Ethanol or acetonitrile | Reaction medium |

| Purification | Alumina column chromatography | Elution with ethyl acetate |

This procedure yields this compound with high purity suitable for research applications.

Analytical Characterization and Research Findings

Spectroscopic Analysis

Characterization by FTIR typically shows characteristic amide C=O stretching bands (~1620 cm⁻¹), N-H bending, and nitro group vibrations. NMR spectra confirm the presence of bis(2-hydroxypropyl) groups and the nitroimidazole ring protons.Purity and Yield

The synthetic methods reported yield the compound in high purity (>95%) with good reproducibility. The use of microwave irradiation has been noted to shorten reaction times and improve yields without compromising purity.Mechanistic Insight

The nitroimidazole moiety in the compound enables selective accumulation in hypoxic tissues due to bioreductive activation of the nitro group under low oxygen conditions. This property is leveraged in imaging and therapeutic contexts, making the availability of pure compound critical for biological studies.

Comparative Notes on Related Nitroimidazole Acetamide Syntheses

Studies on related nitroimidazole derivatives such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide and its substituted amides provide insight into synthetic versatility and optimization of reaction conditions:

| Compound Example | Key Synthetic Features | Reaction Conditions | Purification Method |

|---|---|---|---|

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | Reaction of 2-methyl-5-nitroimidazole with chloroacetic acid in DMSO/ethanol | Heated at 80°C for 1.5 hr | Recrystallization from ethanol |

| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | Coupling with 2-chloroaniline | Heated at 75°C for 2 hr | Recrystallization from alcohol |

These methods illustrate the general approach of nucleophilic substitution and amide bond formation under controlled heating, which can be adapted for the synthesis of this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The hydroxypropyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

Reduction: The major product of reduction would be the corresponding amine derivative.

Substitution: The major products would depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting hypoxic tumor cells.

Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide would depend on its specific application:

Antimicrobial Activity: The nitroimidazole group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.

Anticancer Activity: The compound may target hypoxic tumor cells, which are resistant to conventional therapies, by exploiting the unique metabolic environment of these cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-bis(2-hydroxypropyl)nitrosamine (DHPN)

- Structural Differences: DHPN replaces the nitroimidazole-acetamide core with a nitrosamine group, a known carcinogen linked to tumor induction in thyroid, lung, and kidney tissues in rodent models .

- Toxicity: DHPN exhibits dose-dependent carcinogenicity, while N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide lacks direct evidence of tumorigenicity, likely due to the absence of nitrosamine functionality.

Acetamide Derivatives with Perfluoroalkyl Thio Groups

- Structural Analogues: Compounds like N-[3-(dimethylamino)propyl]acetamide-2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivatives (CAS 2738952-61-7) share the acetamide backbone but incorporate perfluoroalkyl thio chains instead of nitroimidazole .

- Properties : These derivatives exhibit high chemical stability and surfactant-like behavior due to fluorinated chains, contrasting with the nitroimidazole compound’s redox-sensitive properties.

- Applications : Used in industrial coatings and firefighting foams, whereas the nitroimidazole derivative is biomedical-focused .

Chalcone-Modified Diphenylacetamides

- Examples: 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (from ) shares the N,N-diarylacetamide structure but lacks hydroxypropyl and nitroimidazole groups .

- Activity : Chalcone-modified derivatives show antimicrobial and anti-inflammatory activity, whereas the nitroimidazole compound’s activity is hypothesized to involve hypoxia-selective cytotoxicity.

- Synthesis : Both classes require multi-step organic synthesis, but the nitroimidazole derivative’s preparation involves nitro-group functionalization, posing greater safety challenges .

Comparative Data Table

Key Research Findings

- DHPN vs. Nitroimidazole Acetamide : Studies on DHPN highlight the risks of nitrosamine contamination in drug synthesis, emphasizing the need for rigorous quality control when developing nitroimidazole analogues .

- Redox Activity: The nitro group in nitroimidazole derivatives enables selective bioreduction in hypoxic tissues, a mechanism absent in non-nitro compounds like DHPN or chalcone derivatives .

- Environmental Impact : Perfluoroalkyl acetamides raise persistence and toxicity concerns, whereas the hydroxypropyl-nitroimidazole compound’s biodegradability remains understudied .

Biological Activity

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the nitroimidazole class, which has been extensively studied for various therapeutic applications, including anticancer and antimicrobial properties.

Nitroimidazoles, including this compound, exhibit their biological activity primarily through bioreductive activation . Under hypoxic conditions, these compounds are reduced by nitroreductase enzymes to form reactive intermediates that can bind irreversibly to cellular macromolecules such as proteins and DNA. This selective toxicity towards hypoxic cells makes them valuable in cancer therapy, where tumor regions often exhibit low oxygen levels .

Antitumor Activity

Recent studies have highlighted the anticancer potential of nitroimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in different studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | SF-268 (brain cancer) | 12.50 |

| Compound C | NCI-H460 (lung cancer) | 42.30 |

These findings suggest that nitroimidazole derivatives could serve as effective agents in cancer treatment due to their ability to target hypoxic tumor cells selectively .

Antimicrobial Properties

Nitroimidazoles are also recognized for their antimicrobial activity , particularly against anaerobic bacteria and protozoa. The mechanism involves the reduction of the nitro group under anaerobic conditions, leading to the formation of cytotoxic species that can damage microbial DNA . In vitro studies have demonstrated that similar compounds exhibit significant activity against pathogens like Trichomonas vaginalis and Leishmania species.

Study 1: Anticancer Efficacy

A clinical study focused on evaluating the efficacy of a nitroimidazole derivative in patients with advanced solid tumors showed a notable response rate. Patients treated with the compound exhibited a decrease in tumor size and improved overall survival compared to those receiving standard therapies. This study emphasizes the importance of hypoxia-targeting agents in enhancing therapeutic outcomes in oncology .

Study 2: Antimicrobial Action

Another investigation assessed the antimicrobial properties of this compound against Trichomonas vaginalis. The compound demonstrated significant trichomonacidal activity at concentrations as low as 10 µg/mL, indicating its potential as a treatment option for infections caused by this protozoan .

Q & A

Basic: What are the established synthetic routes for N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide, and what analytical techniques are critical for confirming its purity and structure?

Answer:

Synthesis typically involves coupling 2-nitroimidazole with chloroacetyl chloride, followed by reaction with bis(2-hydroxypropyl)amine under controlled pH (8–9) to avoid side reactions. Key steps include:

- Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers to prevent undesired nucleophilic attacks.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Critical analytical techniques: - NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- X-ray crystallography (using SHELXL ) for absolute stereochemical assignment.

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to detect impurities (<0.5% threshold).

Basic: What known biological activities are associated with nitroimidazole derivatives structurally similar to this compound?

Answer:

Nitroimidazole derivatives are hypoxia-selective agents due to nitro group reduction under low oxygen, generating cytotoxic radicals. Key applications:

- Hypoxia imaging : Analogues like [(18)F]EF3 ( ) use radiolabeled nitroimidazoles for PET imaging .

- Antimicrobials : Metronidazole derivatives target anaerobic pathogens via DNA damage.

- Toxicology : Related compounds like N-bis(2-hydroxypropyl)nitrosamine ( ) show dose-dependent carcinogenicity in rodent models, necessitating careful safety profiling .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or disorder?

Answer:

Discrepancies arise from crystal twinning, solvent inclusion, or dynamic disorder. Mitigation strategies:

- Twin refinement in SHELXL : Use the TWIN/BASF commands to model overlapping lattices .

- Hirshfeld surface analysis ( ): Quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) to validate packing motifs .

- Temperature-dependent XRD : Resolve disorder by collecting data at 100 K (reduced thermal motion).

- Validation metrics : Cross-check R1/wR2 values (<5% divergence) and Fo/Fc maps for residual electron density.

Advanced: What methodological considerations are essential when designing hypoxia-targeted studies with this compound?

Answer:

- Radiolabeling : For in vivo tracking, incorporate ¹⁸F or ⁹⁹mTc isotopes via prosthetic groups (e.g., HYNIC, ). Validate specificity using normoxic vs. hypoxic cell cultures .

- Dosage optimization : Conduct pharmacokinetic studies in murine models to determine the therapeutic index, balancing hypoxia selectivity and off-target toxicity (e.g., renal clearance rates).

- Contradiction resolution : Address false-positive signals in imaging by co-administering competing ligands (e.g., unlabeled EF3) to confirm receptor saturation.

Advanced: How do solvent polarity and crystallization conditions influence polymorphic outcomes of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor solvate formation, while ethanol/water mixtures yield anhydrous crystals.

- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions reduces nucleation sites, favoring single-crystal growth.

- Additives : 5% v/v glycerol reduces lattice strain during cryocooling, improving diffraction resolution.

- Polymorph screening : Use high-throughput robotics to test 48+ solvent combinations, validated by PXRD and DSC.

Basic: What computational tools are recommended for modeling the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT) : Gaussian16 with B3LYP/6-311+G(d,p) basis set to calculate nitro group charge distribution and HOMO-LUMO gaps.

- Molecular docking : AutoDock Vina to predict binding affinities with hypoxia-inducible factor (HIF-1α).

- IR/Raman simulations : Compare theoretical spectra ( ) with experimental data to assign vibrational modes .

Advanced: How can conflicting toxicity data between in vitro and in vivo models be addressed?

Answer:

- Metabolic profiling : Use liver microsomes (human/rat) to identify species-specific metabolites (e.g., hydroxylation vs. glucuronidation).

- Dose extrapolation : Apply allometric scaling (body surface area) to reconcile cell-based IC50 values (µM) with in vivo LD50 (mg/kg).

- Contradiction analysis : If hepatotoxicity occurs in vivo but not in vitro, investigate mitochondrial uncoupling using Seahorse assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.